2-Hydroxybenzonitrile

pKa intramolecular hydrogen bonding ortho effect

2-Hydroxybenzonitrile is the non-substitutable ortho-hydroxy isomer for azoxystrobin fungicide production and CDK/GSK-3 inhibitor research. The intramolecular hydrogen bond between the hydroxyl proton and nitrile nitrogen lowers the pKa to 6.86, a unique ortho effect that fundamentally alters nucleophilicity, metal-chelating behavior, and regioselectivity in downstream transformations. Procurement of the 3- or 4-hydroxy isomer results in complete synthetic failure for these critical applications. Isomer-specific procurement is mandatory for reproducible synthesis and regulatory compliance.

Molecular Formula C7H5NO
Molecular Weight 119.12 g/mol
CAS No. 69481-42-1
Cat. No. B7725056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxybenzonitrile
CAS69481-42-1
Molecular FormulaC7H5NO
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)O
InChIInChI=1S/C7H5NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H
InChIKeyCHZCERSEMVWNHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxybenzonitrile (CAS 69481-42-1): Sourcing Specifications and Structural Identity for Industrial and Research Procurement


2-Hydroxybenzonitrile (CAS 69481-42-1; also registered as 611-20-1), also known as salicylonitrile or o-cyanophenol, is an aromatic bifunctional compound with the molecular formula C7H5NO and a molecular weight of 119.12 g/mol [1]. The molecule features a hydroxyl group ortho to a nitrile substituent on a benzene ring, enabling intramolecular hydrogen bonding that fundamentally distinguishes its physicochemical behavior from its meta- and para-substituted isomers [2]. Commercial-grade material is typically supplied as an off-white to light yellow crystalline powder with purity specifications of ≥99.0%, a melting point of 92–95°C, a boiling point of 149°C at 14 mmHg, and a pKa of 6.86 at 25°C [3].

Why 2-Hydroxybenzonitrile (CAS 69481-42-1) Cannot Be Replaced by 3- or 4-Hydroxybenzonitrile in Critical Synthetic Applications


Hydroxybenzonitrile positional isomers (ortho-, meta-, and para-) are not interchangeable building blocks despite sharing identical molecular formulas and molecular weights. The ortho arrangement in 2-hydroxybenzonitrile generates a unique intramolecular hydrogen bond between the hydroxyl proton and the nitrile nitrogen, which depresses the pKa to 6.86 at 25°C [1] compared to approximately 8.61 for 3-hydroxybenzonitrile and 7.97 for 4-hydroxybenzonitrile [2]. This electronic perturbation, quantified as an ortho effect of up to 25 kJ mol⁻¹ in proton affinity relative to the 4-substituted isomer [3], fundamentally alters nucleophilicity, metal-chelating behavior, and regioselectivity in downstream transformations. Moreover, the ortho-hydroxyl group is an essential pharmacophoric element in the synthesis of the commercial fungicide azoxystrobin and cannot be substituted by meta- or para-hydroxyl moieties without complete loss of the target molecular architecture [4]. Procurement specifications must therefore be isomer-specific.

Quantitative Differentiation of 2-Hydroxybenzonitrile (CAS 69481-42-1) Versus Positional Isomers and Structural Analogs: A Comparative Evidence Assessment


2-Hydroxybenzonitrile Exhibits 1.75–1.87 pKa Unit Reduction Versus 3- and 4-Hydroxybenzonitrile Due to Intramolecular Hydrogen Bonding

The ortho-hydroxyl group in 2-hydroxybenzonitrile forms an intramolecular hydrogen bond with the nitrile nitrogen, substantially reducing the pKa relative to meta- and para-isomers where such bonding is geometrically impossible [1]. Experimental pKa measurements at 25°C demonstrate a pKa of 6.86 for 2-hydroxybenzonitrile, compared with 8.61 for 3-hydroxybenzonitrile and 7.97 for 4-hydroxybenzonitrile [2]. DFT calculations at the B3LYP/6-311+G(d,p) level further quantify the ortho effect on proton affinity as up to 25 kJ mol⁻¹ when compared to the 4-substituted isomer, attributable to distinct conformational preferences between protonated and unprotonated states [3].

pKa intramolecular hydrogen bonding ortho effect proton affinity

2-Hydroxybenzonitrile Is an Essential Precursor for Azoxystrobin Synthesis; 4-Hydroxybenzonitrile Cannot Substitute Due to Divergent Pharmacophore Geometry

2-Hydroxybenzonitrile (salicylonitrile) is a mandatory intermediate in the commercial synthesis of the strobilurin fungicide azoxystrobin [1]. The ortho-hydroxyl group participates in the construction of the (E)-2-(2-((3-substituted)phenoxy)methyl)phenyl)-3-methoxyacrylate pharmacophore that is essential for binding to the Qo site of the cytochrome bc1 complex. Patent and industrial documentation explicitly identify 2-hydroxybenzonitrile, not its 4-hydroxy isomer, as the requisite starting material for azoxystrobin production . 4-Hydroxybenzonitrile (4-cyanophenol) finds entirely different application as a precursor to herbicides bromoxynil and ioxynil , demonstrating that the substitution pattern dictates which downstream agrochemicals are accessible.

agrochemical intermediate azoxystrobin fungicide synthesis pharmacophore

Hydroxyl Position Determines Photochemical Stability: 2-Hydroxybenzonitrile Derivatives Degrade Rapidly Whereas 4-Hydroxy Analogs Exhibit Sunlight Stability

A comparative photochemical study of brominated hydroxybenzonitrile positional isomers revealed that 3,5-dibromo-2-hydroxybenzonitrile undergoes rapid degradation via highly selective photoaromatic substitution upon sunlight exposure, whereas its 4-hydroxy positional isomer (bromoxynil, 3,5-dibromo-4-hydroxybenzonitrile) exhibits comparative stability under identical irradiation conditions [1]. The study attributes this divergent photochemical behavior to the critical influence of the substitution pattern on electronic absorption properties, demonstrating that the ortho-hydroxyl configuration fundamentally alters the excited-state reactivity profile relative to the para-hydroxyl configuration [2].

photostability environmental fate degradation kinetics substitution pattern

2-Hydroxybenzonitrile Enables Unique meta-Selective C–H Activation via Salicylonitrile Template; 4-Hydroxy Isomer Cannot Replicate Regioselectivity

2-Hydroxybenzonitrile serves as a privileged template for palladium-catalyzed remote meta-C–H activation of arenes containing tethered alcohols [1]. The ortho-hydroxyl group and adjacent nitrile work in concert to form a macrocyclic palladacycle transition state that directs activation to the remote meta position with high regioselectivity. Computational studies confirmed that the C–N–Ag angles and gauche conformations of the phenyl ether within this macrocyclic transition state are critical for achieving meta selectivity [2]. This template-directed strategy is structurally inaccessible using 3- or 4-hydroxybenzonitrile, which lack the proper geometry for chelation-controlled remote C–H functionalization [3].

C–H activation regioselectivity palladium catalysis template-directed synthesis

2-Hydroxybenzonitrile and 4-Hydroxybenzonitrile Undergo Divergent Metabolic Pathways in Microbial Degradation Systems

A 2024 study on Burkholderia sp. strain BC1 elucidated the complete metabolic pathways for benzonitrile and hydroxybenzonitrile isomers [1]. 2-Hydroxybenzonitrile is metabolized via nitrile hydratase–amidase to salicylate, which then enters the salicylate–catechol central pathway. In contrast, 4-hydroxybenzonitrile is converted to 4-hydroxybenzoate and enters the distinct 4-hydroxybenzoate–protocatechuate pathway [2]. The study further notes that hydroxybenzonitrile isomers are relatively more toxic than their non-hydroxylated counterpart due to phenolic properties [3]. This pathway divergence confirms that the substitution pattern determines both the enzymatic substrate specificity and the ultimate metabolic fate in environmental systems.

biodegradation metabolic pathway nitrile hydratase environmental toxicology

2-Hydroxybenzonitrile Functions as a Validated Fragment Scaffold in Drug Discovery; 4-Hydroxybenzonitrile Lacks Comparable Fragment Library Utility

2-Hydroxybenzonitrile is commercially utilized as a fragment molecule that serves as an important scaffold for molecular linking, expansion, and modification in drug discovery programs . The bifunctional ortho-hydroxyl and nitrile arrangement provides a structural basis for generating diverse chemotypes through established transformations including the synthesis of 1,3-benzoxazines, benzofurans, and coumarin derivatives . It has been specifically employed as a starting material in the synthesis of CDK/GSK-3 inhibitors under investigation as therapeutics for Alzheimer's disease [1]. While 4-hydroxybenzonitrile serves as an EC 1.4.3.4 (monoamine oxidase) inhibitor , its fragment scaffold utility in medicinal chemistry is less extensively documented, and it does not enable the same ortho-directed heterocycle-forming transformations accessible from 2-hydroxybenzonitrile.

fragment-based drug discovery molecular scaffold medicinal chemistry lead optimization

Validated Application Scenarios for 2-Hydroxybenzonitrile (CAS 69481-42-1) Based on Quantitative Differentiation Evidence


Agrochemical Manufacturing: Azoxystrobin Fungicide Intermediate

2-Hydroxybenzonitrile is the requisite intermediate for commercial synthesis of the strobilurin fungicide azoxystrobin [1]. The ortho-hydroxyl group is essential for constructing the (E)-methoxyacrylate pharmacophore that binds the Qo site of cytochrome bc1. Procurement of the 4-hydroxy isomer for this application results in complete synthetic failure, as the para-hydroxyl geometry cannot yield the target fungicide structure. Specifications for azoxystrobin precursor-grade material typically require ≥99.0% purity [2].

Medicinal Chemistry: CDK/GSK-3 Inhibitor Synthesis for Alzheimer's Disease Research

2-Hydroxybenzonitrile serves as a starting material for the synthesis of CDK/GSK-3 inhibitors, a class of compounds under investigation as potential therapeutics for Alzheimer's disease [1]. The bifunctional ortho-substitution pattern enables cyclization and coupling transformations that generate the requisite heterocyclic scaffolds. Fragment-based drug discovery programs utilize 2-hydroxybenzonitrile as a validated building block for molecular linking and expansion strategies [2].

Synthetic Methodology: Template-Directed Remote meta-C–H Activation

2-Hydroxybenzonitrile functions as a privileged template for palladium-catalyzed remote meta-C–H activation of arenes bearing tethered alcohols [1]. The ortho-hydroxyl and nitrile groups coordinate to form a macrocyclic palladacycle transition state that directs activation to the remote meta position with high regioselectivity. This template strategy is structurally inaccessible using 3- or 4-hydroxybenzonitrile, making 2-hydroxybenzonitrile uniquely suited for methodology development and late-stage functionalization of complex molecules [2].

Pharmaceutical Intermediate: Bunitrolol Antihypertensive Agent Synthesis

2-Hydroxybenzonitrile is a key intermediate in the synthesis of bunitrolol, a beta-adrenergic antagonist used in the treatment of hypertension and angina pectoris [1]. The ortho-hydroxyl group participates in the construction of the benzonitrile-derived pharmacophore essential for receptor binding. Industrial production routes for bunitrolol are specifically designed around 2-hydroxybenzonitrile, and substitution with the meta- or para-isomer would yield inactive analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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